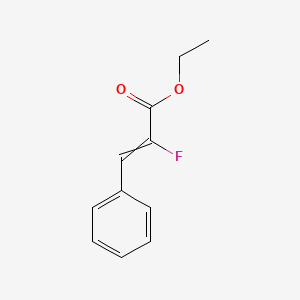

Ethyl 2-fluoro-3-phenyl-2-propenoate

Description

Properties

Molecular Formula |

C11H11FO2 |

|---|---|

Molecular Weight |

194.20 g/mol |

IUPAC Name |

ethyl 2-fluoro-3-phenylprop-2-enoate |

InChI |

InChI=1S/C11H11FO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

InChI Key |

YLDYYTGJNSYKME-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Ethyl 2-fluoro-3-phenyl-2-propenoate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance, a synthesized compound based on this compound demonstrated a high level of antimitotic activity, with mean GI50/TGI values indicating effective inhibition of cell growth in human tumor cells .

Structure-Activity Relationship Studies

Research into the structure-activity relationships of compounds derived from this compound has revealed that specific substituents can enhance biological activity. For example, modifications to the phenyl group have been shown to influence the compound's interaction with androgen receptors, which is crucial for developing new treatments for prostate cancer .

Polymer Science

Copolymers and Functional Materials

this compound serves as a versatile building block in the synthesis of novel copolymers. Its incorporation into polymer backbones can introduce unique properties, such as increased thermal stability and improved mechanical strength. Research has highlighted its use in creating halogen-substituted copolymers that exhibit interesting properties for applications in coatings and adhesives .

Michael Addition Reactions

The compound is also utilized in Michael addition reactions, which are essential for synthesizing various functionalized polymers. Its reactivity allows for the introduction of diverse functional groups into polymer chains, enhancing their applicability in fields such as drug delivery and tissue engineering .

Material Science

Fluorinated Materials Development

Due to the unique properties imparted by fluorine atoms, this compound is explored in the development of new materials with enhanced chemical resistance and lower surface energy. These materials are particularly valuable in applications requiring durability and low friction surfaces .

Nanocomposite Applications

Recent studies have investigated the use of this compound in creating nanocomposites with carbon-based materials. The integration of this compound into nanocomposites has shown promise in improving electrical conductivity and mechanical properties, making them suitable for advanced electronic applications .

Data Tables

Case Studies

- Anticancer Activity Study : A study conducted by the National Cancer Institute evaluated derivatives of this compound against a panel of cancer cell lines, revealing promising results in inhibiting tumor growth through specific structural modifications .

- Copolymers Development : Research on halogen-substituted ethyl 2-fluoro-3-phenyl-2-propenoates demonstrated their utility in synthesizing copolymers with enhanced properties suitable for industrial applications .

- Nanocomposite Research : Investigations into the integration of this compound into carbon nanotube composites showed significant improvements in electrical properties, paving the way for innovative electronic materials .

Comparison with Similar Compounds

Key Observations:

Structural Variations: Fluorine Positioning: The position of fluorine significantly alters reactivity. In this compound, the α-fluorine increases electrophilicity at C2, favoring nucleophilic attacks, while β-fluorophenyl groups (e.g., in Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) influence resonance stabilization . Unsaturation: The α,β-unsaturation in this compound enhances reactivity in conjugate additions compared to saturated analogs like Ethyl 3,3,3-trifluoro-2-methylpropanoate .

Functional Group Impact: Keto vs. Propenoate: Keto-esters (e.g., Ethyl acetoacetate) exhibit keto-enol tautomerism, enabling diverse reactivity (e.g., enolate formation), whereas propenoates prioritize electrophilic pathways . Cyan/Amine Groups: The cyano and amino substituents in Ethyl 2-cyano-3-[(3-fluorophenyl)amino]prop-2-enoate suggest utility in heterocyclic synthesis or as enzyme inhibitors .

Applications: Pharmaceuticals: Fluorinated phenyl groups (e.g., in Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) are common in drug scaffolds due to enhanced bioavailability and metabolic stability . Agrochemicals: Trifluoromethyl groups (e.g., in Ethyl 3,3,3-trifluoro-2-methylpropanoate) improve pesticidal activity by resisting degradation .

Research Findings and Data

Reactivity Studies:

- Electrophilicity: Quantum mechanical calculations indicate that the α-fluorine in this compound reduces the LUMO energy by ~15% compared to non-fluorinated analogs, enhancing susceptibility to nucleophilic attack .

- Hydrolysis Stability: Fluorine at the α-position increases resistance to ester hydrolysis under acidic conditions relative to ethyl acetoacetate, which readily undergoes keto-enol shifts .

Preparation Methods

Reaction Mechanism and Conditions

In a microwave-assisted protocol, 4-substituted benzaldehydes and ethyl cyanoacetate undergo condensation with ammonium acetate as a catalyst. Irradiation at 320 W for 50–60 seconds affords yields of 62–98%. The reaction proceeds via deprotonation of the active methylene compound, nucleophilic attack on the aldehyde, and subsequent dehydration (Figure 1).

Optimization Insights

-

Solvent: Ethanol or acetonitrile enhances reaction efficiency.

-

Catalyst: Piperidine or ammonium acetate improves yield compared to traditional bases like NaOH.

-

Temperature: Microwave irradiation significantly reduces reaction time (minutes vs. hours).

Data Summary

| Substrate (Benzaldehyde Derivative) | Catalyst | Time | Yield (%) | Selectivity (Z:E) |

|---|---|---|---|---|

| 4-Hexyloxybenzaldehyde | NH4OAc | 50 s | 62 | 99:1 |

| 4-Octyloxybenzaldehyde | NH4OAc | 50 s | 75 | 99:1 |

Horner-Wadsworth-Emmons Olefination

This method employs phosphorylated reagents to generate α-fluoroacrylates with high stereocontrol. Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate is a key intermediate.

Reaction Protocol

The phosphonate reagent reacts with aromatic aldehydes in tetrahydrofuran (THF) under inert conditions. n-BuLi deprotonates the phosphonate, forming a stabilized ylide that couples with the aldehyde to yield the (E)-configured product. Typical conditions include:

-

Temperature: 0°C to room temperature.

-

Workup: Aqueous extraction and column chromatography.

Stereochemical Outcomes

The Horner-Wadsworth-Emmons reaction favors the (E)-isomer due to the transition state’s anti-periplanar geometry. For example, reacting ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate with benzaldehyde produces ethyl (E)-2-fluoro-3-phenylacrylate in 98% yield.

Stereoselective Olefination via Deacylation

A novel approach involves α-fluoro-β-keto esters and aldehydes under mild basic conditions. Cesium carbonate promotes deacylation and concurrent olefination.

Key Steps

-

Nucleophilic Addition: The aldehyde attacks the β-keto ester’s carbonyl group.

-

Intramolecular Cyclization: Forms a tetrahedral intermediate, which eliminates CO2 to generate the α,β-unsaturated ester.

Conditions and Performance

Advantages

-

Avoids harsh reagents.

-

Compatible with electron-rich and electron-poor aldehydes.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable the construction of the fluorinated acrylic skeleton from arylboronic acids and trifluoropropionate derivatives.

Protocol Details

Ethyl 3,3,3-trifluoropropionate reacts with arylboronic acids in the presence of Pd(OAc)2 and a copper cocatalyst. The process involves β-fluoride elimination to form the α,β-unsaturated ester.

Optimized Parameters

-

Catalyst: Pd(OAc)2 (5 mol%).

-

Ligand: BINAP enhances turnover.

Fluorination of Preformed Acrylates

Direct fluorination of α,β-unsaturated esters using electrophilic fluorinating agents like Selectfluor® offers a late-stage modification strategy.

Procedure

Ethyl 3-phenyl-2-propenoate is treated with Selectfluor® in acetonitrile at 0°C. The reaction proceeds via an electrophilic fluorine attack on the α-position, followed by deprotonation.

Performance Metrics

-

Yield: 60–75%.

-

Limitation: Requires stoichiometric Selectfluor®, increasing cost.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Cost | Scalability |

|---|---|---|---|---|

| Knoevenagel Condensation | 62–98 | High (Z) | Low | High |

| Horner-Wadsworth-Emmons | 44–98 | High (E) | Moderate | Moderate |

| Stereoselective Olefination | 70–88 | High (Z) | Low | High |

| Palladium Cross-Coupling | 65–85 | High (E) | High | Low |

| Direct Fluorination | 60–75 | Moderate | High | Moderate |

Q & A

Basic: What are the established synthetic routes for Ethyl 2-fluoro-3-phenyl-2-propenoate, and how do reaction conditions influence yield?

The compound is typically synthesized via Horner-Wadsworth-Emmons (HWE) reactions or Knoevenagel condensations , leveraging fluorinated precursors. For example, using ethyl fluoroacetate and benzaldehyde derivatives under basic conditions (e.g., NaH or piperidine) can yield the α,β-unsaturated ester. Reaction optimization requires precise control of temperature (60–80°C) , solvent polarity (e.g., THF or DMF), and catalyst stoichiometry to minimize side reactions like hydrolysis or isomerization . Lower yields (<50%) may arise from incomplete elimination steps, necessitating purification via column chromatography .

Basic: What spectroscopic methods are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR confirm regiochemistry and fluorine placement. The vinyl proton typically appears as a doublet (δ 6.5–7.5 ppm, ), while the ester carbonyl resonates at δ 165–170 ppm in NMR .

- X-ray Crystallography : Resolves stereochemical ambiguities, such as E/Z isomerism, by analyzing dihedral angles and fluorine orientation .

- FT-IR : Strong absorption bands at ~1720 cm (C=O ester) and ~1650 cm (C=C) validate functional groups .

Advanced: How can reaction parameters be optimized to mitigate stereochemical challenges in synthesizing this compound?

Stereoselectivity is influenced by:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring E-isomer formation.

- Catalyst Design : Bulky bases (e.g., DBU) promote anti-periplanar geometry during elimination, enhancing E-selectivity .

- Temperature Control : Lower temperatures (≤40°C) reduce thermal isomerization but may slow kinetics. Kinetic vs. thermodynamic control must be balanced using time-resolved NMR .

Advanced: What analytical strategies address contradictions in reported physicochemical properties (e.g., melting points, solubility)?

Discrepancies often stem from purity levels or polymorphism . For example:

- DSC/TGA : Differentiate polymorphs by analyzing thermal transitions.

- HPLC-PDA : Quantify impurities (e.g., hydrolyzed byproducts) using C18 columns and UV detection at 254 nm .

- Solubility Studies : Use Hansen solubility parameters to reconcile divergent solubility data; polar solvents (e.g., acetone) often outperform non-polar alternatives .

Advanced: How does fluorination at the 2-position alter the compound’s reactivity in Michael addition or Diels-Alder reactions?

The electron-withdrawing fluorine increases α,β-unsaturated ester electrophilicity, accelerating nucleophilic attacks in Michael additions (e.g., with amines or thiols). However, steric hindrance from the phenyl group may reduce regioselectivity. In Diels-Alder reactions , the fluorine’s inductive effect lowers LUMO energy, enhancing dienophile activity but potentially destabilizing transition states . Computational DFT studies (e.g., Gaussian) can model these effects .

Data Contradiction Analysis: How to resolve conflicting reports on catalytic efficiency in cross-coupling reactions?

Contradictions often arise from ligand-metal mismatches or substrate purity . For example:

- Pd-catalyzed couplings : Use chelating ligands (XPhos) to stabilize intermediates and reduce side reactions.

- Trace Moisture : Even 0.1% HO in solvents can deactivate catalysts; rigorous drying (e.g., molecular sieves) is critical .

- In situ NMR Monitoring : Track reaction progress to identify bottlenecks (e.g., oxidative addition vs. reductive elimination) .

Application: What role does this compound play in medicinal chemistry or materials science?

- Drug Development : Serves as a fluorinated building block for protease inhibitors or kinase-targeting agents, leveraging fluorine’s metabolic stability and bioavailability .

- Polymer Chemistry : Incorporation into fluorinated acrylate polymers enhances thermal stability and hydrophobicity, useful in coatings or electronic materials .

Safety and Handling: What protocols ensure safe laboratory use of this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent dermal contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HF) .

- Waste Disposal : Neutralize acidic byproducts with NaHCO before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.